molecular formula C16H22N4O3S B2567444 (4-Cyclopropylsulfonylpiperazin-1-yl)-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone CAS No. 2415602-82-1

(4-Cyclopropylsulfonylpiperazin-1-yl)-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone

Cat. No. B2567444
CAS RN: 2415602-82-1
M. Wt: 350.44
InChI Key: BKMKFLWEKCYNEY-UHFFFAOYSA-N
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Description

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability. It also contains a cyclopropyl group, which is often used in drug design to restrict conformational flexibility, and a sulfonyl group, which is a polar functional group that can participate in hydrogen bonding .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine ring, the cyclopropyl group, and the sulfonyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the piperazine ring might undergo reactions with electrophiles, the cyclopropyl group might participate in ring-opening reactions, and the sulfonyl group could potentially be reduced .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group might increase its solubility in water, while the cyclopropyl group might influence its conformational stability .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound might involve further exploration of its biological activity, optimization of its molecular structure for improved activity or selectivity, or investigation of its mechanism of action .

properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c21-16(15-11-12-3-1-2-4-14(12)17-18-15)19-7-9-20(10-8-19)24(22,23)13-5-6-13/h11,13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMKFLWEKCYNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline

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